molecular formula C6H7NO2 B144497 4-(Hydroxymethyl)pyridin-2(1H)-one CAS No. 127838-58-8

4-(Hydroxymethyl)pyridin-2(1H)-one

Cat. No. B144497
M. Wt: 125.13 g/mol
InChI Key: NVWMXLBVGGYAQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives has been studied extensively. For instance, a representative library of 2-(pyridin-2-yl)pyrimidine derivatives was prepared starting from readily available nicotinic acid and 1H-pyrazole-4-carboxylic acid11. These compounds were evaluated for their anti-fibrotic activities in vitro1.



Molecular Structure Analysis

The molecular structure of a compound is crucial in determining its properties and reactivity. While specific information on the structure of “4-(Hydroxymethyl)pyridin-2(1H)-one” was not found, related compounds such as 2-(pyridin-2-yl)pyrimidine derivatives have been synthesized and studied1.



Chemical Reactions Analysis

The chemical reactions involving pyridine derivatives are diverse. For example, catalytic protodeboronation of pinacol boronic esters has been reported, which is a valuable transformation2.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. No specific information was found for “4-(Hydroxymethyl)pyridin-2(1H)-one”. However, related compounds such as 2-(pyridin-2-yl)pyrimidine derivatives have been synthesized and their properties can be studied1.


Scientific Research Applications

Ruthenium (ii)-catalyzed C–H activation/C–N bond formation

  • Application Summary: This compound is used in the synthesis of annulated pyridin-2(1H)-ones via the ruthenium-catalyzed ortho C–H bond activation .
  • Methods of Application: The reaction proceeds via in situ generation of iminophosphoranes as directing group-coordination of Ru with N-atom-ortho cyclometallation-insertion of an alkyne into the Ru–C bond-protonation-reductive elimination in a domino sequence .
  • Results or Outcomes: The role and stability of in situ generated iminophosphorane and ruling out the possibility for the benzamide involvement was established using 1H and 31P NMR experiments .

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives

  • Application Summary: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
  • Results or Outcomes: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Design, Synthesis and Biological Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives

  • Application Summary: This compound is used in the design of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . These derivatives have shown potential in cancer therapy .
  • Results or Outcomes: Among the derivatives, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Synthesis of Polyfunctionalized Pyridin-2(1H)-ones

  • Application Summary: This compound is used in the synthesis of polyfunctionalized pyridin-2(1H)-ones from oxo amides under Vilsmeier conditions .

Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives

  • Application Summary: This compound is used in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . These derivatives have shown potential in various applications .

Anti-Fibrosis Activity of 2-(Pyridin-2-yl) Pyrimidine Derivatives

  • Application Summary: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . These derivatives have shown potential in anti-fibrosis activity .
  • Results or Outcomes: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Safety And Hazards

The safety and hazards of a compound are important considerations in its handling and use. No specific information was found for “4-(Hydroxymethyl)pyridin-2(1H)-one”. However, safety data sheets for related compounds provide information on hazards, handling, storage, and emergency procedures3.


Future Directions

The future directions in the study of a compound often involve improving its synthesis, understanding its mechanism of action, and exploring its potential applications. While no specific future directions were found for “4-(Hydroxymethyl)pyridin-2(1H)-one”, the ongoing research into pyridine derivatives suggests that these compounds will continue to be an area of interest12.


Please note that this information is based on the available resources and may not fully cover “4-(Hydroxymethyl)pyridin-2(1H)-one”. For more detailed information, further research or consultation with a chemistry professional may be needed.


properties

IUPAC Name

4-(hydroxymethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c8-4-5-1-2-7-6(9)3-5/h1-3,8H,4H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWMXLBVGGYAQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40454886
Record name 4-(Hydroxymethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydroxymethyl)pyridin-2(1H)-one

CAS RN

127838-58-8
Record name 4-(Hydroxymethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(hydroxymethyl)-1,2-dihydropyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Borane-THF (29 mL, 1.0 M) was added to a solution of 2-oxo-1,2-dihydropyridine-4-carboxylic acid (1 g, 7.19 mmol) in THF (15 mL) at 0° C. The mixture was stirred at 25° C. for 2 hours. Methanol was added and the mixture was concentrated under reduced pressure to afford 4-(hydroxymethyl)pyridin-2(1H)-one. MS ESI calc'd. for C6H8NO2 [M+H]+ 126. found 126. 1H NMR (400 MHz, CD3OD) δ 7.40 (d, J=6.8 Hz, 1H), 6.58 (s, 1H), 6.38 (d, J=6.4 Hz, 1H), 4.52 (s, 2H).
Quantity
29 mL
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reactant
Reaction Step One
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1 g
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15 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a stirred solution of methyl 2-oxo-1,2-dihydropyridine-4-carboxylate (300 mg, 1.96 mmol) in THF (20 mL) was added diisobutylaluminium hydride (1.0 M in THF, 20 mL, 20 mmol). The mixture was stirred at RT for 3 h, then MeOH (2 mL) and H2O (1 mL) were added. The mixture was stirred at RT for 20 minutes and concentrated under reduced pressure. The crude product was purified by silica gel chromatography (DCM:MeOH=8:1) to afford 4-(hydroxymethyl)pyridin-2(1H)-one as a white solid (150 mg, 61.2%). MS (ES+) C6H7NO2 requires: 125. found: 126 [M+H]+.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
20 mL
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reactant
Reaction Step One
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Quantity
20 mL
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solvent
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Quantity
2 mL
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reactant
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Quantity
1 mL
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reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

2-Oxo-1,2-dihydropyridine-4-carboxylic acid methyl ester (1.8 g, 12.2 mmol), prepared as described in J. Org. Chem., 26, 428 (1961), was suspended in THF(100 ml). A small amount of DMF was added to help increase solubility. LiBH4 (61 mmol) was added and the reaction was stirred for 18 hours at room temperature. MeOH and H2O are added to quench the reaction. The reaction is then concentrated to yield a yellow oil. Flash chromatography (5% MeOH/CHCl3 to 20% MeOH/CHCl3) yielded 4-hydroxymethyl-1H-pyridin-2-one as a white solid.
Quantity
1.8 g
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Reaction Step One
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Quantity
0 (± 1) mol
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61 mmol
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0 (± 1) mol
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0 (± 1) mol
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Hydroxymethyl)pyridin-2(1H)-one
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Citations

For This Compound
1
Citations
PJMEDF Alessia - i.moscow
The present invention relates to compounds and methods which may be useful as inhibitors of HIF pathway activity for the treatment or prevention of cancer and other hypoxia-mediated …
Number of citations: 0 i.moscow

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